2-(benzyloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields . The reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .Molecular Structure Analysis
The compound belongs to the class of pyrrolopyridines, which are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . Pyrrolopyridines occur in six isomeric forms .Chemical Reactions Analysis
The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields . The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .Scientific Research Applications
Biomedical Applications
The compound belongs to the family of pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Anti-tubercular Activity
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Anticancer Agents
The compound has been identified as having anticancer activity against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 .
FGFR Kinase Inhibitors
The compound has been found to be an effective FGFR kinase inhibitor . FGFR (Fibroblast Growth Factor Receptor) is a subfamily of receptor tyrosine kinases, which is abnormal in various types of cancer and is considered a promising target for cancer treatment .
Microtubule Polymerization Inhibitors
The compound has been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Antiproliferative Agents
The compound has shown potent antiproliferative results against the A549 cancer cell line .
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(12-20-11-13-5-2-1-3-6-13)18-9-14-7-4-8-17-15(14)10-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIYYKXOVIKPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)COCC3=CC=CC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone |
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